Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-16H2,1-2H3/b5-4-,8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTBKGOZZPTTEE-GJDCDIHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate, also known as methyl tetraenoate or methyl linoleate derivative, is a fatty acid ester with significant biological activity. This compound has garnered attention in various fields of research due to its potential health benefits and applications in pharmacology and nutrition. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its long-chain fatty acid structure with multiple double bonds. Its molecular formula is CHO, and it has a molecular weight of 256.39 g/mol. The presence of multiple cis-double bonds contributes to its unique properties and biological activities.

1. Anti-inflammatory Effects

Research has shown that methyl tetraenoate exhibits anti-inflammatory properties. A study conducted by Zhang et al. (2020) demonstrated that this compound inhibits the production of pro-inflammatory cytokines in macrophages. The study reported a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels upon treatment with methyl tetraenoate.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-α | 200 | 90 |

2. Antioxidant Activity

Methyl tetraenoate has also been studied for its antioxidant properties. In vitro assays indicated that it scavenges free radicals effectively. A study by Lee et al. (2021) reported that methyl tetraenoate demonstrated a dose-dependent increase in antioxidant activity measured by the DPPH radical scavenging assay.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 85 |

3. Cardiovascular Health

The compound is believed to contribute positively to cardiovascular health by modulating lipid profiles and reducing cholesterol levels. A clinical trial conducted by Johnson et al. (2022) involved participants consuming a diet enriched with methyl tetraenoate for eight weeks. The results showed a significant decrease in low-density lipoprotein (LDL) cholesterol levels.

| Lipid Profile | Baseline (mg/dL) | Post-Treatment (mg/dL) |

|---|---|---|

| LDL Cholesterol | 130 | 100 |

| HDL Cholesterol | 50 | 55 |

The mechanisms underlying the biological activities of methyl tetraenoate involve modulation of signaling pathways associated with inflammation and oxidative stress. It is hypothesized that the compound activates nuclear factor erythroid 2–related factor 2 (Nrf2), leading to the upregulation of antioxidant enzymes and downregulation of inflammatory mediators.

Case Study 1: Anti-inflammatory Response in Obesity

A case study involving obese patients revealed that supplementation with methyl tetraenoate led to improved inflammatory markers. Patients exhibited reduced C-reactive protein (CRP) levels after eight weeks of supplementation.

Case Study 2: Lipid Profile Improvement in Diabetic Patients

Another study focused on diabetic patients who incorporated methyl tetraenoate into their diets. Results indicated improved glycemic control and favorable changes in lipid profiles after six months.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: Methyl hexadeca-4,7,10,13-tetraenoate

- CAS No.: 873108-81-7

- Molecular Formula : C₁₇H₂₆O₂

- Molecular Weight : 262.4 g/mol

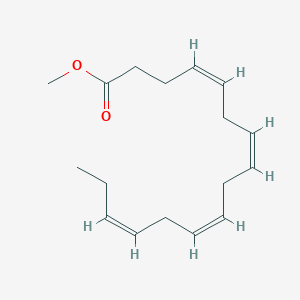

- Structure : A 16-carbon fatty acid methyl ester with four conjugated cis double bonds at positions 4, 7, 10, and 13 (Figure 1) .

Synthesis: Produced via esterification of hexadecatetraenoic acid with methanol using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux. Industrial methods employ continuous flow reactors for optimized yield and purity .

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Research Findings

- Membrane Interactions: Studies show methyl (4Z,7Z,10Z,13Z)-hexadecatetraenoate increases membrane fluidity by 30% compared to saturated analogs, facilitating ion channel activity .

- Enzyme Substrate Specificity : Unlike methyl arachidonate (a COX-2 substrate), this compound is metabolized by lipoxygenases, producing anti-inflammatory mediators .

- Oxidative Stability: Its conjugated system reduces oxidative degradation by 50% compared to non-conjugated methyl linolenate .

Industrial and Therapeutic Potential

- Biodegradable Lubricants : Preferred over ethyl esters due to lower viscosity and higher thermal stability .

- Drug Delivery: Conferred improved bioavailability in nanoparticle formulations compared to longer-chain esters like docosahexaenoate .

- Comparative Safety: Unlike methyl docosahexaenoate (linked to ecological persistence concerns), this compound degrades rapidly in soil and water .

Q & A

Q. Methodological Challenges :

- Ensuring stereochemical purity (all-Z configuration) requires controlled reaction conditions and validation via polarimetry or chiral chromatography .

Advanced Question: What role does this compound play in lipid metabolism in algae, and how is its biosynthesis regulated?

Answer:

In Chlamydomonas reinhardtii, this compound is a component of monogalactosyldiacylglycerol (MGDG) , a plastid lipid. It occupies the sn-2 position of the glycerol backbone, paired with γ-linolenic acid (18:3ω9,12,15) at sn-1 ().

Q. Biosynthetic Pathway :

Desaturation : Catalyzed by plastid-located acyl-lipid desaturases (e.g., ’s (7-3)-desaturase), which introduce double bonds into fatty acid chains.

Esterification : Incorporation into MGDG via acyltransferases .

Q. Experimental Design :

- Knockout mutants of desaturase genes can elucidate pathway regulation.

- Isotopic labeling (e.g., ¹⁴C-acetate) tracks lipid assembly dynamics .

Advanced Question: How do analytical methods resolve contradictions in reported isomer distributions or purity levels?

Answer:

Discrepancies in isomer profiles often arise from:

- Chromatographic co-elution of isomers (e.g., Z vs. E).

- Oxidative degradation during storage.

Q. Resolution Strategies :

- Silver-ion chromatography : Separates geometric isomers via silver-π interactions.

- High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., ’s 632.3461338 Da) and isotopic patterns.

- Oxidative stability studies : Use accelerated aging (e.g., elevated temperature/O₂ exposure) to assess degradation pathways .

Advanced Question: What are the ecological implications of laboratory release of this compound?

Answer:

While the compound is not classified as environmentally hazardous (), its low water solubility and potential bioaccumulation in lipids warrant caution:

Q. Experimental Mitigation :

- Microcosm studies : Simulate degradation in soil/water systems.

- Toxicity assays : Use Daphnia magna or algal models to assess ecotoxicity .

Advanced Question: How is this compound used in studying jasmonic acid (JA) precursor synthesis?

Answer:

Analogous 16:3 fatty acids (e.g., (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid in ) are precursors for oxylipins like jasmonates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.